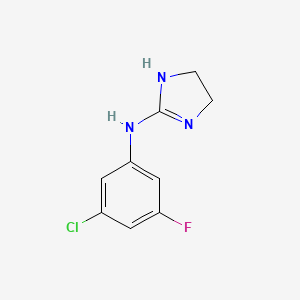![molecular formula C13H14N2O B13171043 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a phenylacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile typically involves the reaction of 2-oxopyrrolidine with a suitable phenylacetonitrile derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
- 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetamide
- 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}propionitrile
Comparison: Compared to similar compounds, 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, can influence its interactions with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C13H14N2O/c14-7-6-11-3-1-4-12(9-11)10-15-8-2-5-13(15)16/h1,3-4,9H,2,5-6,8,10H2 |
Clave InChI |
ZZZWCGKBIXWHNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC2=CC=CC(=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)

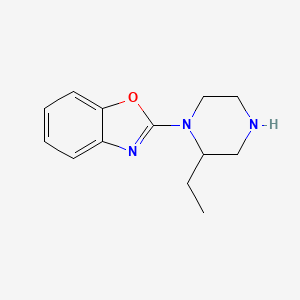
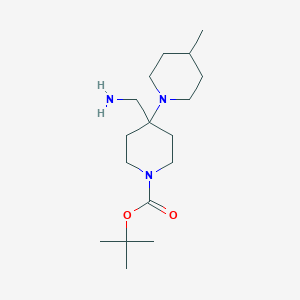
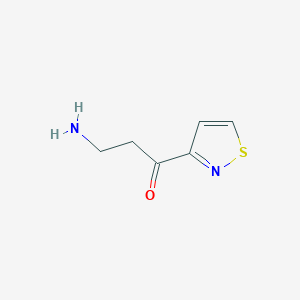
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)



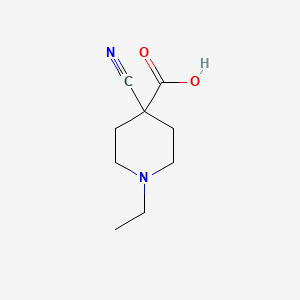
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)

